

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Methyl Rosmarinate

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Compound of Interest		
Compound Name:	Methyl Rosmarinate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for **methyl rosmarinate**. The information is intended to support research and development activities in fields such as medicinal chemistry, pharmacology, and natural product chemistry.

Chemical Structure and Stereochemistry

Methyl rosmarinate is a natural phenolic compound and a derivative of rosmarinic acid.[1] It is classified as a hydroxycinnamic acid and is found in various plants, including those from the Lamiaceae family such as Rosmarinus officinalis (rosemary) and Salvia species.[2][3] The key structural difference from rosmarinic acid is the methylation of the carboxylic acid group, which results in a methyl ester.[1][4] This modification increases its lipid solubility, potentially enhancing its biological activity.[4]

The systematic IUPAC name for the naturally occurring enantiomer is methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate.[2][3] This name precisely defines its stereochemistry:

 (2R)-configuration: The chiral center at the second carbon of the propanoate backbone has an 'R' configuration.



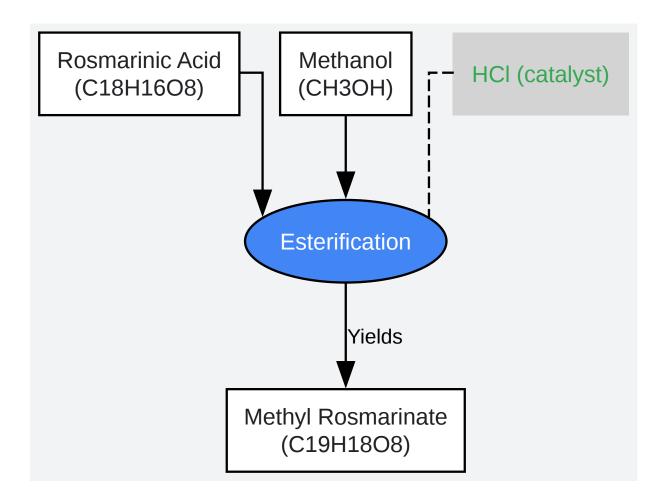
• (E)-configuration: The double bond in the caffeoyl moiety has an 'E' (trans) configuration.

Key Structural Identifiers:

- Molecular Formula: C19H18O8[2][3][5][6]
- SMILES: COC(=0)--INVALID-LINK--OC(=0)/C=C/C2=CC(=C(C=C2)0)O[3][7]
- InChl: InChl=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1[2][3]
- InChikey: XHALVRQBZGZHFE-BBOMDTFKSA-N[2][3]

The structural relationship and synthesis from rosmarinic acid are depicted below.





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Figure 1: Esterification of Rosmarinic Acid to **Methyl Rosmarinate**.



Physicochemical and Spectroscopic Data

Quantitative data for **methyl rosmarinate** is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of Methyl Rosmarinate

Property	Value	Source(s)
CAS Number	99353-00-1	[3][5][6]
Molecular Weight	374.34 g/mol	[2][5][7]
Appearance	White to off-white solid powder	[2][5]
Boiling Point	655.4 ± 55.0 °C (Predicted)	[2][6]
Density	1.5 ± 0.1 g/cm ³	[6]
Optical Rotation	[α] ¹⁸ D +138 (c, 0.6 in MeOH)	[8]
Purity	95% ~ 99%	[5][9]

Table 2: Mass Spectrometry Data for Methyl Rosmarinate

Ionization Mode	Precursor Ion	m/z Fragments	Source(s)
ESI (-)	[M-H] ⁻	373.0930	[3]
ESI (-)	[M+CI] ⁻	373.0931, 179.0342, 135.0441	[3]
QTOF-MS/MS	373.0945	357.0610, 198.0477, 179.0367, 175.0403, 135.0465	[10]

Table 3: ¹H NMR Spectroscopic Data for a Related Compound (Rosmarinic Acid)

Note: Specific ¹H NMR data for **Methyl Rosmarinate** was not available in the provided search results. The data for the parent compound, Rosmarinic Acid, is provided for reference.



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity & Coupling Constant Source(s) (J, Hz)
H-2	7.02	d, 2.0
H-5	6.73	d, 8.1
H-6	6.92	dd, 8.2, 2.1
H-7	7.35	d, 15.9
H-8	6.16	d, 15.9
H-2'	6.65	d, 2.1
H-5'	6.58	d, 8.0
H-6'	6.47	dd, 8.0, 2.0
H-7'	2.73 / 2.99	dd, 14.4, 10.1 / dd, 14.4, 3.1
H-8'	4.81	dd, 10.0, 3.1

Experimental Protocols

Detailed methodologies for the preparation, quantification, and biological evaluation of **methyl rosmarinate** are crucial for reproducible research.

A scalable process for producing **methyl rosmarinate** from its precursor, rosmarinic acid, has been developed.[4] The parent compound, rosmarinic acid, is first isolated from the dried roots of Salvia castanea Diels f. tomentosa Stib. and then esterified.[4]

Protocol:

- Extraction: The crushed, dried roots of S. castanea are soaked and extracted twice at room temperature with 50% ethanol (adjusted to pH 3 with hydrochloric acid).[4]
- Purification of Rosmarinic Acid: The crude extract is subjected to polyamide resin chromatography to isolate rosmarinic acid.[4]

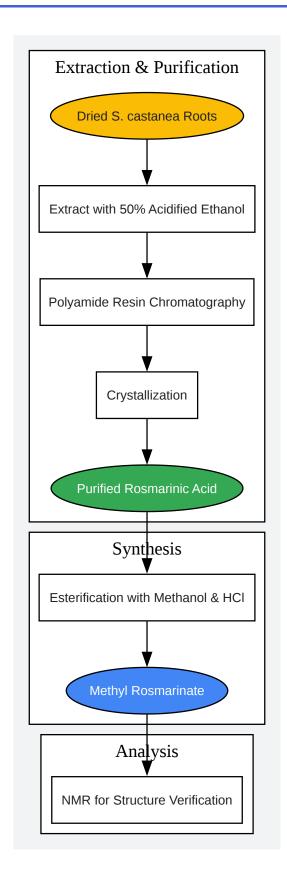
Foundational & Exploratory





- Crystallization: The purified rosmarinic acid is crystallized to achieve high purity.[4]
- Esterification: Rosmarinic acid is reacted with methanol in the presence of hydrochloric acid as a catalyst to produce **methyl rosmarinate**.[4]
- Structure Verification: The final product structure is verified using NMR spectroscopy.[4]





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Figure 2: Workflow for the Preparation of **Methyl Rosmarinate**.



A sensitive and accurate LC-MS/MS method has been established for the quantification of **methyl rosmarinate** in plant materials.[1]

Protocol:

- Sample Preparation: Add 25 mL of 50% methanol to 0.1 g of powdered medicinal material.
 Extract using ultrasonication for 15 minutes.[1]
- · Chromatography:
 - Column: Waters BEH C18 (2.1 × 50 mm, 1.7 μm).[1]
 - Mobile Phase: Gradient elution using A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.[1]
 - Flow Rate: 300 μL/min.[1]
 - Column Temperature: 40°C.[1]
- Detection:
 - Ion Source: Electrospray Ionization (ESI).[1]
 - Mode: Multiple Reaction Monitoring (MRM) with negative ion scanning.[1]

This method demonstrated good linearity for **methyl rosmarinate** in the range of 0.1 to 100 ng/mL.[1]

Methyl rosmarinate has been identified as a potent inhibitor of the lipoxygenase enzyme, indicating anti-inflammatory potential.

Protocol:

- Source: Lipoxygenase enzyme from Glycine max and linoleic acid as the substrate are used.
- Procedure: An activity-guided fractionation is performed on a plant methanol extract.
 Fractions are tested for their ability to inhibit the LO enzyme.



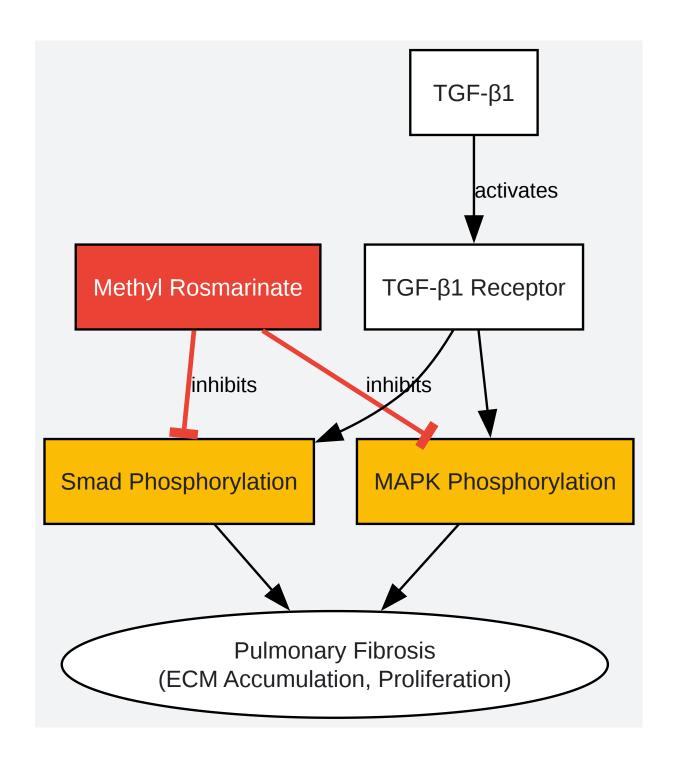
- Purification: Active fractions are further purified using techniques such as Sephadex LH-20,
 C18 reverse-phase, and silica gel column chromatography to isolate the active compounds.
- Quantification of Inhibition: The IC₅₀ value is calculated to determine the concentration of methyl rosmarinate required to inhibit 50% of the lipoxygenase activity. Methyl rosmarinate was found to have an IC₅₀ of 0.02 mM in this assay.

Biological Activity and Signaling Pathways

Methyl rosmarinate exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-pulmonary fibrosis, and antineoplastic effects.[4][11][12] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

For instance, in the context of inflammation, **methyl rosmarinate** can inhibit the LPS-induced expression of pro-inflammatory cytokines by suppressing the MyD88-NF-κB signaling pathway. [4] In studies related to pulmonary fibrosis, it has been shown to down-regulate the phosphorylation of proteins in the TGF-β1/Smad and MAPK signaling pathways.[4]





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Figure 3: Inhibition of TGF-β1/Smad and MAPK Pathways by **Methyl Rosmarinate**.



This guide consolidates key technical information on **methyl rosmarinate** to facilitate its application in scientific research and drug development. The provided data and protocols offer a solid foundation for further investigation into its chemical properties and therapeutic potential.

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